In Vivo PK Stability Advantage
S-Gboxin exhibits excellent metabolic stability, enhanced plasma stability, and PK properties suitable for in vivo studies. These improvements are specifically contrasted with the limitations of the parent molecule, Gboxin, whose poor stability restricts its use in longitudinal experiments [1]. The quantified in vivo PK data for S-Gboxin confirms measurable and sustained plasma and tumor concentrations, supporting daily dosing regimens in efficacy studies [1].
| Evidence Dimension | Metabolic and Plasma Stability (In Vivo PK Suitability) |
|---|---|
| Target Compound Data | Excellent metabolic stability; enhanced plasma stability; quantifiable plasma and tumor pharmacokinetics demonstrating sustained exposure suitable for in vivo studies [1]. |
| Comparator Or Baseline | Gboxin (Parent Compound): Poor metabolic and plasma stability, limiting in vivo circulation time and experimental utility [2]. |
| Quantified Difference | S-Gboxin demonstrates a qualitative and quantitative improvement in stability, transitioning Gboxin from a primarily in vitro tool to a viable in vivo chemical probe (exact fold-change in stability not publicly disclosed, but defined as 'excellent' vs. 'poor' in source material) [1]. |
| Conditions | Pharmacokinetic analysis in mouse plasma and tumor tissue (Extended Data Fig. 7, Nature 2019) [1]. |
Why This Matters
For procurement decisions involving longitudinal in vivo studies (e.g., orthotopic xenografts, survival analysis), S-Gboxin is the only member of this chemical series with published PK data confirming suitability for sustained systemic or local delivery.
- [1] Shi Y, Lim SK, Liang Q, et al. Extended Data Fig. 7: S-Gboxin is metabolically stable and has pharmacokinetic properties suitable for in vivo studies. Nature. 2019;567(7748). View Source
- [2] GLPBIO. Gboxin Technical Datasheet. GLPBIO GC44973. View Source
